molecular formula C7H3Cl2F2N3 B6313098 (2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine CAS No. 1858242-62-2

(2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine

Cat. No. B6313098
M. Wt: 238.02 g/mol
InChI Key: RCNYKBNIYZXHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine (DCFCPH) is an organic compound with a wide range of applications in scientific research and laboratory experiments. This compound has been used in a variety of biochemical and physiological studies, due to its unique properties and chemical structure. DCFCPH is a highly reactive compound, and its synthesis requires careful handling and precise control of the reaction conditions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine involves the reaction of 2,6-dichloro-3,5-difluoroaniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then reacted with phenylhydrazine to yield the final product.

Starting Materials
2,6-dichloro-3,5-difluoroaniline, sodium nitrite, hydrochloric acid, phenylhydrazine

Reaction
Step 1: Dissolve 2,6-dichloro-3,5-difluoroaniline (1.0 g, 4.5 mmol) in 10 mL of concentrated hydrochloric acid at 0°C., Step 2: Add sodium nitrite (0.5 g, 7.2 mmol) in small portions with stirring, maintaining the temperature at 0°C., Step 3: Stir the reaction mixture for 10 minutes at 0°C., Step 4: Add a solution of phenylhydrazine (0.7 g, 6.7 mmol) in 5 mL of water dropwise to the diazonium salt solution with stirring at 0°C., Step 5: Stir the reaction mixture for 30 minutes at 0°C., Step 6: Filter the precipitated product and wash with water., Step 7: Dry the product under vacuum to yield (2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine as a yellow solid (yield: 80%).

Scientific Research Applications

(2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used to study the mechanism of action of various enzymes, and to investigate the effects of drugs on physiological processes. Additionally, (2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and polymers.

Mechanism Of Action

The mechanism of action of (2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine is not completely understood. However, it is believed that the compound acts as a proton donor and electron acceptor, and may act as an inhibitor of various enzymes. Additionally, (2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine may interact with other compounds to form complexes, which can then be used to study the structure and function of proteins and other biological molecules.

Biochemical And Physiological Effects

(2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine has been used in a variety of biochemical and physiological studies. It has been used to study the effects of drugs on physiological processes, as well as the mechanism of action of various enzymes. Additionally, (2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine has been used to study the structure and function of proteins and other biological molecules.

Advantages And Limitations For Lab Experiments

(2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine has several advantages for laboratory experiments. It is a highly reactive compound, and its synthesis requires precise control of the reaction conditions. Additionally, it is relatively easy to handle and store, and its reactivity can be easily controlled. However, (2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine can be toxic if not handled properly, and it is not suitable for use in human or animal studies.

Future Directions

The potential applications of (2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine are vast, and there are many possible future directions for research. These include further studies of the biochemical and physiological effects of (2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine, as well as its potential use in the synthesis of pharmaceuticals, agrochemicals, and polymers. Additionally, further research could be done to better understand the mechanism of action of (2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine, and to develop new methods for its synthesis. Finally, (2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine could be used to study the structure and function of proteins and other biological molecules, as well as to develop new drugs and treatments.

properties

IUPAC Name

3,5-dichloro-2,6-difluoro-4-hydrazinylbenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F2N3/c8-3-5(10)2(1-12)6(11)4(9)7(3)14-13/h14H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCNYKBNIYZXHJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)Cl)NN)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Dichloro-3,5-difluoro-4-cyano)phenylhydrazine

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